molecular formula C11H14N2O3 B8415028 2-Hydroxy-5-(morpholin-4-yl)benzamide

2-Hydroxy-5-(morpholin-4-yl)benzamide

Cat. No.: B8415028
M. Wt: 222.24 g/mol
InChI Key: VLKAMANXVHAJCB-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(morpholin-4-yl)benzamide is a benzamide derivative characterized by a hydroxyl group at the 2-position and a morpholine moiety at the 5-position of the benzene ring. The morpholine group, a six-membered heterocycle containing oxygen and nitrogen, imparts unique electronic and steric properties to the compound.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-hydroxy-5-morpholin-4-ylbenzamide

InChI

InChI=1S/C11H14N2O3/c12-11(15)9-7-8(1-2-10(9)14)13-3-5-16-6-4-13/h1-2,7,14H,3-6H2,(H2,12,15)

InChI Key

VLKAMANXVHAJCB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)O)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

A. 2-Hydroxy-5-(2-ethylbutyryl)benzamide

  • Structure : Differs by replacing the morpholin-4-yl group with a 2-ethylbutyryl chain at the 5-position.
  • Properties : The bulky aliphatic chain reduces polarity compared to the morpholine group, likely decreasing water solubility. The absence of a nitrogen heterocycle may limit hydrogen-bonding interactions with targets.
  • Applications : Listed in aromatic hydroxyketones but lacks specific biological data in the evidence .

B. 5-Chloro-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide

  • Structure : Features a chlorine substituent at the 5-position and a methoxy group at the 2-position. The morpholine is attached to a separate phenyl ring via an amide linkage.

C. Temano-grel (3-Methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide)

  • Structure : Incorporates a pyrazole ring and a morpholine-linked ethoxy group.
  • Properties : The extended ethoxy spacer increases flexibility, possibly improving binding to platelet aggregation targets.
  • Applications : Classified as a platelet aggregation inhibitor by WHO, highlighting the role of morpholine in modulating pharmacokinetics .

Data Tables

Table 1. Structural and Electronic Comparison

Compound Name Substituents (Position) Key Functional Groups Biological Activity (Evidence Source)
2-Hydroxy-5-(morpholin-4-yl)benzamide -OH (2), morpholin-4-yl (5) Hydroxyl, amide, morpholine Not specified
2-Hydroxy-5-(2-ethylbutyryl)benzamide -OH (2), 2-ethylbutyryl (5) Hydroxyl, ketone Antioxidant (inferred)
Temano-grel -OCH3 (3), morpholin-4-yl-ethoxy Methoxy, pyrazole, morpholine Antiplatelet
5-Chloro-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide -Cl (5), -OCH3 (2) Chlorine, methoxy, morpholine Pharmaceutical intermediate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-5-(morpholin-4-yl)benzamide, and how can reaction conditions be controlled to improve yield?

  • Methodology :

  • Step 1 : Start with a nitro-substituted benzaldehyde precursor (e.g., 5-nitro-2-hydroxybenzaldehyde). Reduce the nitro group to an amine using iron powder in hydrochloric acid (Fe/HCl) .
  • Step 2 : Introduce the morpholine ring via nucleophilic substitution. React the amine intermediate with bis(2-chloroethyl)ether under basic conditions (e.g., K₂CO₃ in DMF) to form the morpholine moiety.
  • Optimization : Control temperature (80–100°C) and solvent choice (e.g., DMSO or acetonitrile) to minimize side reactions. Monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., morpholine proton signals at δ 3.6–3.8 ppm and aromatic protons in the benzamide ring) .
  • FTIR : Confirm functional groups (amide C=O stretch at ~1670 cm1^{-1}, phenolic O-H bend at ~1370 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+^+ at m/z 249.1) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Approach :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water. Use SHELX programs (e.g., SHELXL) for refinement to determine bond lengths, angles, and torsion angles .
  • Key Insights : Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions between amide and hydroxyl groups) and morpholine ring conformation (chair vs. boat) .

Q. What strategies address contradictory spectral data in structural elucidation?

  • Resolution Methods :

  • Cross-Validation : Combine NMR, IR, and SCXRD to resolve discrepancies (e.g., overlapping proton signals in NMR can be deconvoluted using 2D-COSY) .
  • Dynamic NMR : Study temperature-dependent spectra to identify rotameric equilibria in the benzamide moiety .

Q. How does the introduction of a morpholine group influence the compound’s bioactivity, and what assays validate this?

  • Biological Assays :

  • Antimicrobial Testing : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with non-morpholine analogs to isolate activity contributions .
  • Enzyme Inhibition : Screen against kinase or protease targets via fluorescence-based assays (e.g., ATPase activity measurement). The morpholine group may enhance solubility and target binding .

Key Considerations for Experimental Design

  • Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent oxidation of the morpholine ring .
  • Bioactivity Studies : Include positive controls (e.g., known kinase inhibitors) and validate results with dose-response curves .

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